molecular formula C12H8N2O2S3 B10797230 2-(6-Thiophen-2-ylthieno[3,2-d]pyrimidin-4-yl)sulfanylacetic acid

2-(6-Thiophen-2-ylthieno[3,2-d]pyrimidin-4-yl)sulfanylacetic acid

Cat. No.: B10797230
M. Wt: 308.4 g/mol
InChI Key: AWGWMRKFZPUBMU-UHFFFAOYSA-N
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Description

2-(6-Thiophen-2-ylthieno[3,2-d]pyrimidin-4-yl)sulfanylacetic acid is a heterocyclic compound that contains a thiophene and pyrimidine ring system. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Properties

Molecular Formula

C12H8N2O2S3

Molecular Weight

308.4 g/mol

IUPAC Name

2-(6-thiophen-2-ylthieno[3,2-d]pyrimidin-4-yl)sulfanylacetic acid

InChI

InChI=1S/C12H8N2O2S3/c15-10(16)5-18-12-11-7(13-6-14-12)4-9(19-11)8-2-1-3-17-8/h1-4,6H,5H2,(H,15,16)

InChI Key

AWGWMRKFZPUBMU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC3=C(S2)C(=NC=N3)SCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Thiophen-2-ylthieno[3,2-d]pyrimidin-4-yl)sulfanylacetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene derivatives with pyrimidine precursors under specific conditions. For example, the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester can be used to form the thiophene ring . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Thiophen-2-ylthieno[3,2-d]pyrimidin-4-yl)sulfanylacetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Scientific Research Applications

2-(6-Thiophen-2-ylthieno[3,2-d]pyrimidin-4-yl)sulfanylacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Thiophen-2-ylthieno[3,2-d]pyrimidin-4-yl)sulfanylacetic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .

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